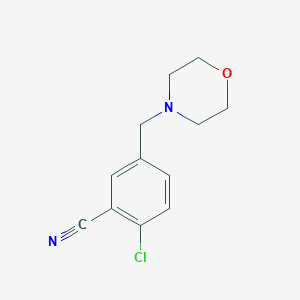![molecular formula C19H23BrO B13037161 (8R,9S,13S,14S)-3-(Bromomethyl)-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B13037161.png)
(8R,9S,13S,14S)-3-(Bromomethyl)-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (8R,9S,13S,14S)-3-(Bromomethyl)-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one is a complex organic molecule with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8R,9S,13S,14S)-3-(Bromomethyl)-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions.
Introduction of the bromomethyl group: This step often involves bromination reactions using reagents such as N-bromosuccinimide (NBS) under specific conditions to ensure selective bromination.
Final modifications: Additional functional groups can be introduced or modified through various organic reactions to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound (8R,9S,13S,14S)-3-(Bromomethyl)-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one can undergo various types of chemical reactions, including:
Substitution reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction reactions: Reduction can be used to modify the cyclopenta[a]phenanthrene core or other functional groups.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction reactions: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state or structure of the compound.
Applications De Recherche Scientifique
The compound (8R,9S,13S,14S)-3-(Bromomethyl)-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activities, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of (8R,9S,13S,14S)-3-(Bromomethyl)-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
(8R,9S,13S,14S)-3-(Chloromethyl)-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one: Similar structure but with a chloromethyl group instead of a bromomethyl group.
(8R,9S,13S,14S)-3-(Hydroxymethyl)-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one: Similar structure but with a hydroxymethyl group.
Uniqueness
The uniqueness of (8R,9S,13S,14S)-3-(Bromomethyl)-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one lies in its specific functional groups and stereochemistry, which can impart unique chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C19H23BrO |
|---|---|
Poids moléculaire |
347.3 g/mol |
Nom IUPAC |
(8R,9S,13S,14S)-3-(bromomethyl)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H23BrO/c1-19-9-8-15-14-4-2-12(11-20)10-13(14)3-5-16(15)17(19)6-7-18(19)21/h2,4,10,15-17H,3,5-9,11H2,1H3/t15-,16-,17+,19+/m1/s1 |
Clé InChI |
SKMKBBBFCGSWHT-VXNCWWDNSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)CBr |
SMILES canonique |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl3-(2-aminoethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13037094.png)
![Spiro[chromane-4,1'-cyclopropane]-7-carbaldehyde](/img/structure/B13037097.png)


![7-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13037110.png)
![5-Chloro-4-methylbenzo[c][1,2,5]thiadiazole](/img/structure/B13037111.png)
![[(E)-5-phenylpent-1-enyl]boronic acid](/img/structure/B13037112.png)
![5-Methoxypyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13037114.png)
![3-Aminoimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B13037125.png)
![Rac-(1s,3s)-3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}cyclobutane-1-carboxylicacid,cis](/img/structure/B13037128.png)




